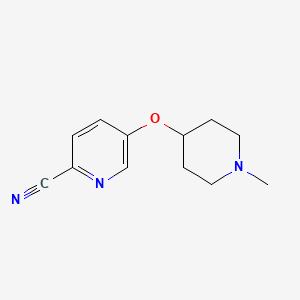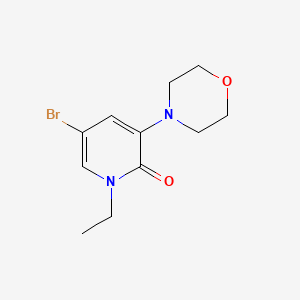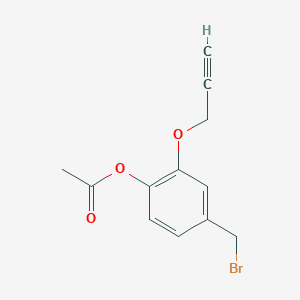
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is a synthetic organic compound that features a pyridinone core substituted with a hydroxy-diphenylethyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as β-ketoesters and amines.
Introduction of the Hydroxy-Diphenylethyl Group: This step may involve the reaction of the pyridinone core with a suitable diphenylethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridinone ring can undergo reduction to form a dihydropyridine derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-pyridinone: A simpler analog with known chelating properties.
2,2-Diphenylethanol: A structural analog with different biological activities.
Uniqueness
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is unique due to the combination of the pyridinone core and the hydroxy-diphenylethyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16097-17-9 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-(2-hydroxy-2,2-diphenylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-18-13-15(11-12-20-18)14-19(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14H2,(H,20,21) |
InChI-Schlüssel |
REPIWJUBUSBTTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=CC(=O)NC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)

![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
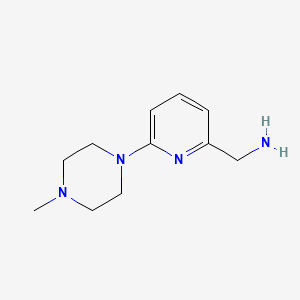
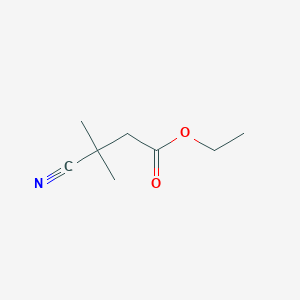
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
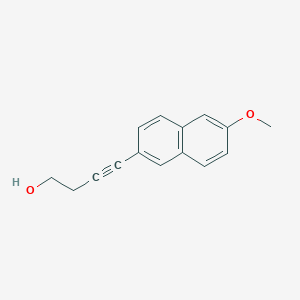

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
